molecular formula C9H18O3 B14436808 6-Hydroxy-nonanoic acid CAS No. 75544-91-1

6-Hydroxy-nonanoic acid

Cat. No.: B14436808
CAS No.: 75544-91-1
M. Wt: 174.24 g/mol
InChI Key: USHAAPGWFOVBJE-UHFFFAOYSA-N
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Description

6-Hydroxy-nonanoic acid is an organic compound classified as a hydroxy acid It is a derivative of nonanoic acid, which is a nine-carbon fatty acid The presence of a hydroxyl group on the sixth carbon atom distinguishes it from nonanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-nonanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of nonanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. Another method involves the hydrolysis of this compound esters, which can be prepared by esterification of nonanoic acid with appropriate alcohols followed by selective hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of nonanoic acid. Catalysts such as palladium or platinum are used to facilitate the hydroxylation process. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Chemical Reactions of 6-Hydroxy-nonanoic Acid

This compound participates in various chemical reactions typical of carboxylic acids and alcohols:

  • Esterification : this compound can undergo esterification reactions with alcohols, forming esters. These reactions are typically conducted under controlled temperatures and may require catalysts such as sulfuric acid.

  • Oxidation-Reduction : As a substrate in biochemical pathways, this compound can be involved in enzymatic reactions, serving as a substrate for dehydrogenases that facilitate oxidation-reduction processes.

Photooxidation Reactions of Nonanoic Acid

Studies involving nonanoic acid (NA), a related compound, provide insight into its reactivity under photooxidation conditions. Photooxidation reactions of thin films containing nonanoic acid and organic photosensitizers have been comparatively analyzed .

Key findings from these studies include:

  • Vibrational Changes : Exposure to light induces changes in the C–H symmetric and asymmetric stretching vibrations in nonanoic acid. Oxidation of nonanoic acid leads to shifts in the C–H stretch as oxygen addition alters the vibrational modes, resulting in positive and negative absorptions in the spectral region .

  • Dimerization Products : Negative absorptions observed at specific wavenumbers (1470 cm1^{-1}
    , 1474 and 1415 cm1^{-1}
    ) indicate the loss of O–H in-plane bending modes of nonanoic acid due to the formation of dimerization products .

  • Unsaturated Aldehydes : Positive absorption bands at 1635 cm1^{-1}
    can be attributed to the C=C stretching mode of unsaturated aldehydes .

  • Reaction Kinetics : The photochemical kinetic constant, j, influences the reaction rate. The rate constant for the quenching of the photosensitizer by nonanoic acid is significantly faster than its relaxation, leading to H-abstraction of nonanoic acid. Free radicals react with molecular oxygen, forming oxidized products .

Oxidation of Trimethylhexanal to Trimethylhexanoic Acid

Nonanoic acid can be synthesized by oxidation of 3,5,5-trimethylhexanal . The process involves mixing molecular oxygen with 3,5,5-trimethylhexanal at specific temperatures, typically between 20 to 75°C, until the aldehyde is converted to 3,5,5-trimethylhexanoic acid . This method can yield virtually quantitative conversion to the nonanoic acid derivative .

Scientific Research Applications

6-Hydroxy-nonanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-nonanoic acid involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic Acid: Lacks the hydroxyl group present in 6-hydroxy-nonanoic acid.

    6-Amino-nonanoic Acid: Contains an amino group instead of a hydroxyl group.

    6-Hydroxy-decanoic Acid: Has an additional carbon atom compared to this compound.

Uniqueness

This compound is unique due to the presence of the hydroxyl group on the sixth carbon atom, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with nonanoic acid or other similar compounds.

Properties

CAS No.

75544-91-1

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

6-hydroxynonanoic acid

InChI

InChI=1S/C9H18O3/c1-2-5-8(10)6-3-4-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

USHAAPGWFOVBJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCC(=O)O)O

Origin of Product

United States

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